5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC13571301
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 5-(1-methylimidazol-2-yl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3 |
| Standard InChI Key | OXNISHLOYZMIGL-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1C2=CC=C(O2)C=O |
| Canonical SMILES | CN1C=CN=C1C2=CC=C(O2)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a furan ring (oxygen-containing heterocycle) linked to a 1-methylimidazole group (nitrogen-containing heterocycle) via a single bond. The aldehyde group at the furan’s 2-position introduces reactivity for further functionalization. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(1-methylimidazol-2-yl)furan-2-carbaldehyde | |
| Molecular Formula | ||
| Molecular Weight | 176.17 g/mol | |
| SMILES | CN1C=CN=C1C2=CC=C(O2)C=O | |
| InChI Key | OXNISHLOYZMIGL-UHFFFAOYSA-N |
The planar aromatic systems of both rings contribute to conjugation, influencing electronic properties and reactivity. The aldehyde group participates in nucleophilic additions, while the imidazole’s nitrogen atoms enable coordination with metal ions or hydrogen bonding.
Spectroscopic Characterization
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IR Spectroscopy: Peaks corresponding to the aldehyde C=O stretch (~1700 cm), aromatic C=C stretches (1500–1600 cm), and N-H stretches from imidazole (~3400 cm) confirm functional groups .
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H NMR: Signals include a singlet for the aldehyde proton (~9.8 ppm), methyl group protons on imidazole (~3.7 ppm), and aromatic protons from furan and imidazole (6.5–8.0 ppm) .
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Mass Spectrometry: The molecular ion peak at 176.17 aligns with the molecular weight, with fragmentation patterns indicating loss of the aldehyde group () .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, synthesis likely involves:
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Imidazole Alkylation: Reaction of 2-bromoimidazole with methylating agents to form 1-methylimidazole.
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Furan Functionalization: Introduction of the aldehyde group via Vilsmeier-Haack formylation of 2-furan derivatives.
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Coupling Reaction: Suzuki-Miyaura or nucleophilic aromatic substitution to link the imidazole and furan rings.
MolCore Biopharmatech reports industrial-scale production with ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate .
Optimization Challenges
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Yield Limitations: Steric hindrance between the methyl group and aldehyde reduces coupling efficiency.
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Purification: Chromatographic separation is required due to polar byproducts .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antifungal Agents: Analogous imidazole derivatives (e.g., ketoconazole) target fungal cytochrome P450 .
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Kinase Inhibitors: The imidazole ring chelates ATP-binding site metals in oncology targets .
Material Science
Conjugated π-systems enable applications in organic semiconductors and light-emitting diodes (OLEDs).
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling | |
| H312: Harmful in contact with skin | P280: Wear gloves/protective clothing | |
| H332: Harmful if inhaled | P304+P340: Remove to fresh air |
Storage at 2–8°C in inert atmospheres prevents aldehyde oxidation .
Future Research Directions
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